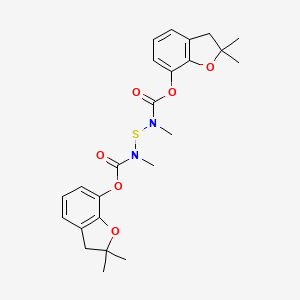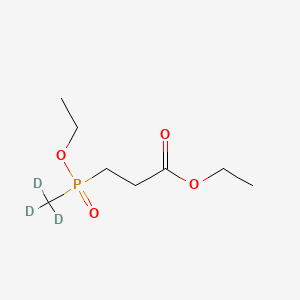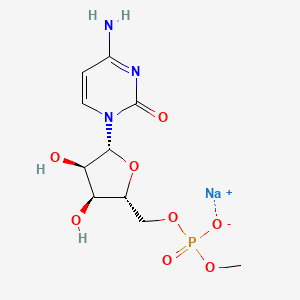![molecular formula C10H15NO B13842570 (2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Talsaclidine is a non-selective muscarinic acetylcholine receptor agonist. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . It was initially developed for the treatment of Alzheimer’s disease but showed only modest or poor efficacy in clinical trials .
Métodos De Preparación
Talsaclidine can be synthesized through a series of chemical reactions involving quinuclidinol as a precursor. One method involves the derivatization of 3-®-quinuclidinol, which is an important precursor for the synthesis of muscarinic receptor ligands . The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for the separation and quantification of the desired enantiomers . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Talsaclidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Talsaclidine can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Talsaclidine has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying muscarinic acetylcholine receptor agonists.
Biology: Talsaclidine is used to investigate the role of muscarinic receptors in biological systems.
Medicine: It has been studied for its potential therapeutic effects in treating Alzheimer’s disease.
Industry: Talsaclidine is used in the development of new muscarinic receptor agonists and related compounds.
Mecanismo De Acción
Talsaclidine exerts its effects by binding to muscarinic acetylcholine receptors. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . This binding activates the receptors, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades.
Comparación Con Compuestos Similares
Talsaclidine is compared with other muscarinic acetylcholine receptor agonists such as aceclidine and vedaclidine . While all these compounds target muscarinic receptors, talsaclidine is unique in its selectivity and efficacy at different receptor subtypes. Similar compounds include:
Aceclidine: Another muscarinic receptor agonist with different receptor subtype selectivity.
Vedaclidine: A muscarinic receptor agonist with distinct pharmacological properties.
Talsaclidine’s uniqueness lies in its ability to act as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes, which may contribute to its specific therapeutic effects and side effect profile .
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-8-9-3-5-11(10)6-4-9/h9-10H,3-6,8H2,1H3/t10-/m1/s1 |
Clave InChI |
CCCPECWWWXKJGR-SNVBAGLBSA-N |
SMILES isomérico |
CC#CO[C@@H]1CC2CCN1CC2 |
SMILES canónico |
CC#COC1CC2CCN1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


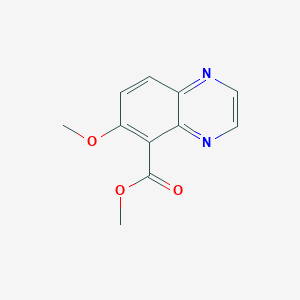
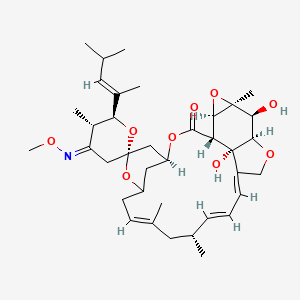
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)

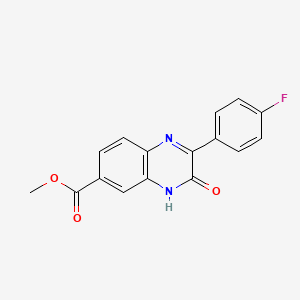
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
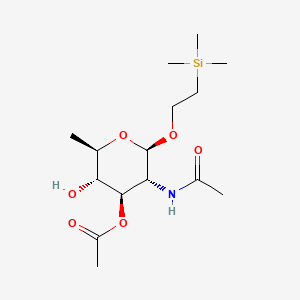
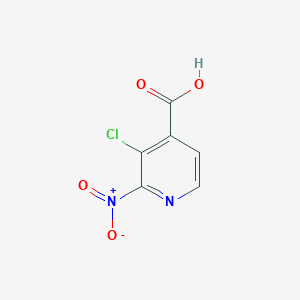
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
